molecular formula C16H28Cl2N2O2 B2525823 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride CAS No. 352458-20-9

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

Cat. No. B2525823
CAS RN: 352458-20-9
M. Wt: 351.31
InChI Key: JYBOJHJSXNSEDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including aminomethylation and reduction reactions. For instance, the synthesis of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one was achieved through aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, followed by reduction with lithium aluminum hydride. Further interaction with Grignard reagents produced a series of compounds, some of which were converted into dihydrochlorides . Although the exact synthesis of "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" is not detailed, the methods described provide insight into the synthetic routes that could be employed for its production.

Molecular Structure Analysis

The molecular structure of compounds in this class features a combination of structural moieties that are known to interact with the serotonin transporter and 5-HT1A receptors. The presence of arylpiperazine is a common feature in these molecules, which is a typical ligand for 5-HT1A receptors. The compounds are designed to have high affinity for both the serotonin transporter and 5-HT1A receptors, as evidenced by the binding studies conducted on similar derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological properties. The aminomethylation and subsequent reduction reactions are key steps in forming the core structure that interacts with the biological targets. The interaction with Grignard reagents allows for the introduction of various alkyl or aryl groups, which can significantly alter the activity and selectivity of the compounds towards different receptors and transporters .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" are not explicitly provided, the properties of similar compounds suggest that they are likely to be solid at room temperature and form dihydrochloride salts to increase their solubility in aqueous solutions. The presence of the dihydrochloride indicates that the compound is likely to be a hydrochloride salt, which is common for compounds intended for biological studies as it often improves their stability and bioavailability .

Scientific Research Applications

Catechol Oxidase Models

Research on less symmetrical dicopper(II) complexes, which include compounds with structural similarities to "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride," has been conducted to model the active site of type 3 copper proteins. These studies aim to understand the influence of heteroatom groups near the metal site on catecholase activity, which is crucial for the enzymatic breakdown of catechols in biological systems. The research suggests that adjacent thioether groups can significantly increase catecholase activity, offering insights into enzyme mimicry and its application in biochemical research (Merkel et al., 2005).

Src Kinase Inhibition

Optimization studies of 4-phenylamino-3-quinolinecarbonitriles, structurally related to the compound , have demonstrated potent inhibition of Src kinase activity. Such inhibitors play a critical role in blocking Src-mediated cell proliferation, offering a pathway for the development of anticancer therapies. This research highlights the potential of structurally similar compounds in designing new inhibitors that could be effective in cancer treatment by targeting specific kinase activities (Boschelli et al., 2001).

Antimicrobial and Antiradical Activity

Studies on compounds with structural similarities to "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" have also explored their antimicrobial and antiradical activities. Such research is fundamental in discovering new therapeutic agents that can combat microbial infections and oxidative stress. For instance, novel imines and thiazolidinones derived from related structural frameworks have shown promising antibacterial and antifungal properties, underscoring the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, which share core structural motifs with "1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride," have been studied for their antidepressant and anxiolytic effects in animal models. Such research is crucial for understanding the pharmacological properties of new compounds and their potential applications in treating mental health disorders. The findings indicate that these compounds possess significant antidepressant-like and anxiolytic-like activities, contributing to the development of new therapeutic options for depression and anxiety disorders (Pytka et al., 2015).

properties

IUPAC Name

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOJHJSXNSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

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